

4-Benzylxyindole-3-carboxaldehyde: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylxyindole-3-carboxaldehyde

Cat. No.: B112921

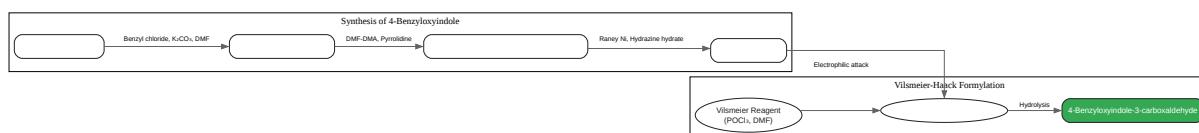
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylxyindole-3-carboxaldehyde is a pivotal synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a protected hydroxyl group on the indole nucleus and a reactive aldehyde functionality, renders it a versatile building block for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its role in the preparation of psychoactive tryptamines and other biologically active molecules. The information is presented to empower researchers in drug discovery and development with the necessary knowledge to effectively utilize this valuable compound.

Physicochemical Properties


A summary of the key physicochemical properties of **4-Benzylxyindole-3-carboxaldehyde** is provided below.

Property	Value
Molecular Formula	C ₁₆ H ₁₃ NO ₂
Molecular Weight	251.28 g/mol
Appearance	Off-white to yellow crystalline powder
Melting Point	163-170 °C
Solubility	Soluble in common organic solvents such as DMF, THF, and chloroform.
CAS Number	7042-71-9

Synthesis of 4-Benzylxyindole-3-carboxaldehyde

The most common and efficient method for the synthesis of **4-Benzylxyindole-3-carboxaldehyde** is through the Vilsmeier-Haack formylation of its precursor, 4-benzylxyindole.

Synthetic Workflow for 4-Benzylxyindole-3-carboxaldehyde

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **4-Benzylxyindole-3-carboxaldehyde**.

Experimental Protocols

1. Synthesis of 4-Benzylxyindole

This procedure is adapted from a literature method and involves a three-step synthesis from 2-methyl-3-nitrophenol.

Step 1: Synthesis of 6-Benzylxy-2-nitrotoluene

- Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate, Dimethylformamide (DMF).
- Procedure:
 - A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in DMF (800 mL) is heated at 90°C for 3 hours.
 - The majority of the DMF is removed under reduced pressure.
 - The residue is poured into 1 N sodium hydroxide solution (400 mL) and extracted with ether (3 x 800 mL).
 - The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a yellowish solid.
 - Recrystallization from methanol affords pale-yellow crystals of 6-benzylxy-2-nitrotoluene.
- Typical Yield: ~90%

Step 2: Synthesis of (E)-6-Benzylxy-2-nitro- β -pyrrolidinostyrene

- Materials: 6-Benzylxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF.
- Procedure:

- To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add DMF-DMA (0.84 mol) and pyrrolidine (0.84 mol).
- The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.
- After cooling to room temperature, the volatile components are removed under reduced pressure.
- The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.6 L).
- The solution is concentrated and then cooled to 5°C to induce crystallization.
- The red crystals are collected by filtration and washed with cold methanol.
- Typical Yield: ~95%

Step 3: Synthesis of 4-Benzylxyindole

- Materials: (E)-6-Benzylxy-2-nitro-β-pyrrolidinostyrene, Raney nickel, 85% Hydrazine hydrate, Tetrahydrofuran (THF), Methanol.
- Procedure:
 - To a stirred solution of (E)-6-benzylxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).
 - Slowly add 85% hydrazine hydrate (44 mL). Vigorous gas evolution will be observed.
 - Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is added portion-wise over 1.5 hours.
 - After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration through Celite.
 - The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

- Typical Yield: ~96%

2. Vilsmeier-Haack Formylation of 4-Benzylxyindole

This protocol describes the formylation at the C3 position of the indole ring.

- Materials: 4-Benzylxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
- Procedure:
 - In a flask, cool DMF (3 equivalents) to 0°C.
 - Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent.
 - Prepare a solution of 4-benzylxyindole (1 equivalent) in DMF.
 - Add the 4-benzylxyindole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - The reaction is quenched by pouring the mixture onto crushed ice.
 - The solution is then made alkaline by the addition of an aqueous sodium hydroxide solution.
 - The resulting precipitate is collected by filtration, washed with water, and dried to afford **4-benzylxyindole-3-carboxaldehyde**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Application as a Synthetic Intermediate: Synthesis of Psilocin

4-Benzylxyindole-3-carboxaldehyde is a crucial intermediate in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound.

Synthetic Pathway from 4-Benzylxyindole-3-carboxaldehyde to Psilocin

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of Psilocin.

Experimental Protocols for Psilocin Synthesis

Step 1: Synthesis of 4-Benzylxyindole-3-acetonitrile

- Materials: **4-Benzylxyindole-3-carboxaldehyde**, Sodium borohydride (NaBH_4), Sodium cyanide (NaCN), Methanol, Formamide.
- Procedure:
 - Treat a solution of **4-benzylxyindole-3-carboxaldehyde** in methanol and formamide with sodium borohydride in the presence of sodium cyanide.
- Typical Yield: ~89%^[1]

Step 2: Synthesis of 4-Benzylxytryptamine

- Materials: 4-Benzylxyindole-3-acetonitrile, Lithium aluminum hydride (LiAlH_4), Diethyl ether.
- Procedure:
 - Reduce 4-benzylxyindole-3-acetonitrile with lithium aluminum hydride in diethyl ether.
- Typical Yield: ~96%^[1]

Step 3: Synthesis of 4-Benzylxy-N,N-dimethyltryptamine

- Materials: 4-Benzyloxytryptamine, Formaldehyde, Sodium cyanoborohydride (NaBH_3CN), Acetic acid.
- Procedure:
 - Perform reductive amination of 4-benzyloxytryptamine with formaldehyde and sodium cyanoborohydride in acetic acid.
- Typical Yield: ~97%[\[1\]](#)

Step 4: Synthesis of Psilocin

- Materials: 4-Benzyloxy-N,N-dimethyltryptamine, 10% Palladium on carbon (Pd/C), Hydrogen gas.
- Procedure:
 - Debenylation of 4-benzyloxy-N,N-dimethyltryptamine is achieved through catalytic hydrogenation using 10% Pd/C.
- Typical Yield: ~84%[\[1\]](#)

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps described in this guide.

Reaction Step	Starting Material	Product	Reagents	Yield (%)
Benzylation	2-Methyl-3-nitrophenol	6-Benzylxy-2-nitrotoluene	Benzyl chloride, K ₂ CO ₃ , DMF	~90
Enamine Formation	6-Benzylxy-2-nitrotoluene	(E)-6-Benzylxy-2-nitro-β-pyrrolidinostyrene	DMF-DMA, Pyrrolidine	~95
Reductive Cyclization	(E)-6-Benzylxy-2-nitro-β-pyrrolidinostyrene	4-Benzylxyindole	Raney Ni, Hydrazine hydrate	~96
Nitrile Formation	4-Benzylxyindole-3-carboxaldehyde	4-Benzylxyindole-3-acetonitrile	NaBH ₄ , NaCN	~89[1]
Reduction to Tryptamine	4-Benzylxyindole-3-acetonitrile	4-Benzylxytryptamine	LiAlH ₄	~96[1]
N,N-Dimethylation	4-Benzylxytryptamine	4-Benzylxy-N,N-dimethyltryptamine	Formaldehyde, NaBH ₃ CN	~97[1]
Debenzylation	4-Benzylxy-N,N-dimethyltryptamine	Psilocin	10% Pd/C, H ₂	~84[1]

Spectroscopic Data

Accurate characterization of **4-Benzylxyindole-3-carboxaldehyde** is crucial for confirming its identity and purity. While a complete, published high-resolution spectrum is not readily available, the expected NMR data can be predicted based on the analysis of similar structures.

¹H NMR (Predicted, CDCl₃, 400 MHz):

- δ 9.9-10.1 (s, 1H, -CHO)
- δ 8.2-8.4 (br s, 1H, NH)
- δ 7.2-7.5 (m, 5H, Ar-H of benzyl)
- δ 7.1-7.3 (m, 3H, Indole Ar-H)
- δ 6.7-6.9 (d, 1H, Indole Ar-H)
- δ 5.1-5.3 (s, 2H, -OCH₂Ph)

¹³C NMR (Predicted, CDCl₃, 101 MHz):

- δ ~185 (CHO)
- δ ~155 (C-4)
- δ ~137 (Ar-C of benzyl)
- δ ~136 (C-7a)
- δ ~129, ~128, ~127 (Ar-C of benzyl)
- δ ~125 (C-3a)
- δ ~123 (C-6)
- δ ~118 (C-3)
- δ ~115 (C-5)
- δ ~105 (C-7)
- δ ~71 (-OCH₂Ph)

Conclusion

4-Benzylxyindole-3-carboxaldehyde is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds, most notably psilocin and its analogs. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack formylation of 4-benzylxyindole, provide reliable and high-yielding methods for its preparation. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in the pharmaceutical and chemical sciences, facilitating the advancement of drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [4-Benzylxyindole-3-carboxaldehyde: A Comprehensive Technical Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112921#4-benzylxyindole-3-carboxaldehyde-as-a-synthetic-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com